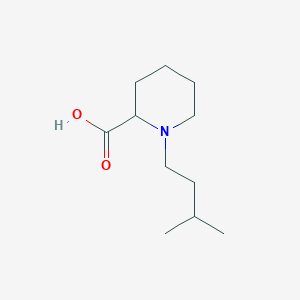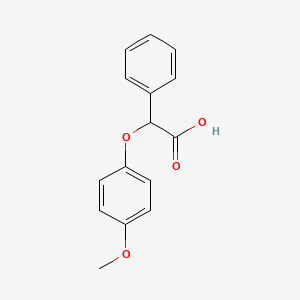
2-(4-Methoxyphenoxy)-2-phenylacetic acid
概要
説明
2-(4-Methoxyphenoxy)-2-phenylacetic acid is an organic compound with the molecular formula C15H14O4. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a phenylacetic acid backbone with a methoxyphenoxy group attached, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-2-phenylacetic acid typically involves the reaction of 4-methoxyphenol with phenylacetic acid derivatives. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between 4-methoxyphenol and phenylacetic acid chloride. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions
2-(4-Methoxyphenoxy)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
2-(4-Methoxyphenoxy)-2-phenylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-Methoxyphenoxy)-2-phenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group plays a crucial role in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Shares a similar structure but with a propanoic acid backbone.
2-(4-Methoxyphenoxy)acetic acid: Similar structure with an acetic acid backbone.
2-(4-Methoxyphenoxy)benzoic acid: Contains a benzoic acid backbone.
Uniqueness
2-(4-Methoxyphenoxy)-2-phenylacetic acid is unique due to its phenylacetic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC名 |
2-(4-methoxyphenoxy)-2-phenylacetic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-7-9-13(10-8-12)19-14(15(16)17)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,16,17) |
InChIキー |
SAONIQICQBDONF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylate](/img/structure/B8782549.png)
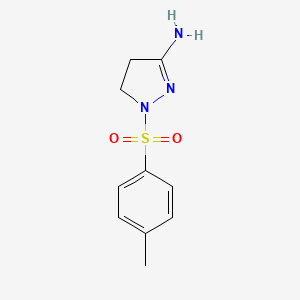
![8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B8782557.png)
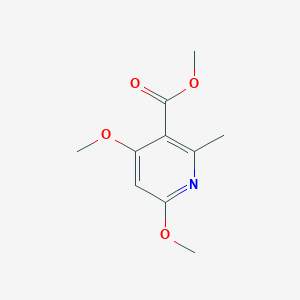
![1H-Benzimidazole-7-carboxamide, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B8782586.png)
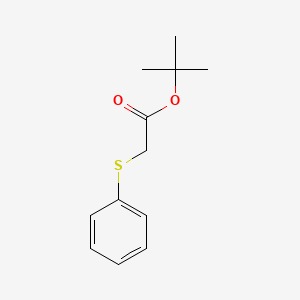
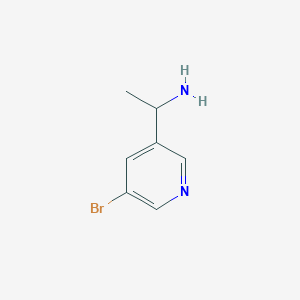
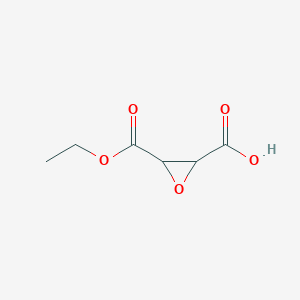
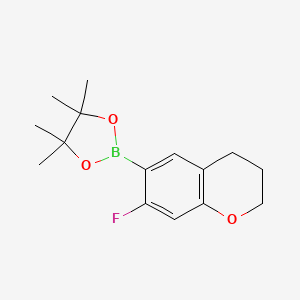
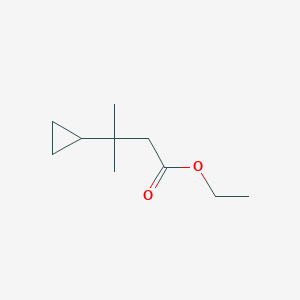
![3-(Pyridin-4-yl)-2H-benzo[g]indazole](/img/structure/B8782621.png)
